molecular formula C14H13NO2 B12049338 6-(3-Ethoxyphenyl)nicotinaldehyde

6-(3-Ethoxyphenyl)nicotinaldehyde

Cat. No.: B12049338
M. Wt: 227.26 g/mol
InChI Key: WUBKGEKCDBIVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-(3-ethoxyphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NO2/c1-2-17-13-5-3-4-12(8-13)14-7-6-11(10-16)9-15-14/h3-10H,2H2,1H3

InChI Key

WUBKGEKCDBIVSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC=C(C=C2)C=O

Origin of Product

United States

Scientific Research Applications

6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde is utilized in various scientific research fields, including:

Biological Activity

6-(3-Ethoxyphenyl)nicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-(3-Ethoxyphenyl)nicotinaldehyde belongs to a class of compounds known as nicotinaldehydes, characterized by a pyridine ring and an aldehyde functional group. Its structure can be represented as follows:

  • Chemical Formula : C13_{13}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 217.25 g/mol

The biological activity of 6-(3-Ethoxyphenyl)nicotinaldehyde is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
  • Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
  • Pathway Modulation : The compound can affect various biochemical pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.

Anticancer Activity

Research indicates that 6-(3-Ethoxyphenyl)nicotinaldehyde exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as prostate cancer cells (DU-145). The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism
Study ADU-1450.1 - 1.1Induction of apoptosis via caspase activation
Study BMDA-MB-45311Cell cycle arrest at G2/M phase
Study CHeLa40Inhibition of tubulin polymerization

In one study, treatment with the compound resulted in a significant increase in apoptotic cells as shown by Hoechst staining and caspase-3 activation assays . Furthermore, it was observed that the compound selectively targeted cancer cells while having minimal effects on normal human embryonic kidney cells (HEK-293) .

Antimicrobial Activity

6-(3-Ethoxyphenyl)nicotinaldehyde has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against various pathogens. The compound's interactions with microbial enzymes may disrupt essential metabolic pathways, leading to cell death.

Case Studies

  • Case Study on Prostate Cancer Cells :
    • In a controlled experiment, DU-145 cells were treated with varying concentrations of 6-(3-Ethoxyphenyl)nicotinaldehyde for 48 hours. Results indicated a dose-dependent increase in apoptosis, with significant activation of caspase-3 observed at concentrations as low as 0.1 µM.
  • Study on Tubulin Interaction :
    • A docking study revealed that the compound binds effectively to the colchicine binding site on tubulin, inhibiting microtubule assembly. This interaction was confirmed through competitive binding assays, highlighting its potential as an anticancer agent targeting microtubule dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.